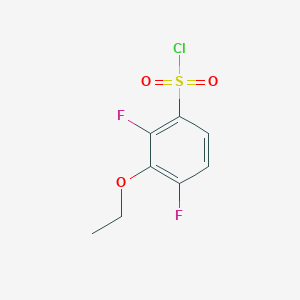

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride

Overview

Description

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride is a chemical compound used in scientific research . Its applications range from pharmaceutical synthesis to material science, offering an array of possibilities for innovative discoveries.

Synthesis Analysis

3,4-Difluorobenzenesulfonyl chloride may be used to synthesize 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole .Molecular Structure Analysis

The molecular formula of 3,4-Difluorobenzenesulfonyl chloride is F2C6H3SO2Cl . It has a molecular weight of 212.60 . The SMILES string representation is Fc1ccc(cc1F)S(Cl)(=O)=O .Chemical Reactions Analysis

3,4-Difluorobenzenesulfonyl chloride may be used to synthesize 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole .Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Difluorobenzenesulfonyl chloride include a refractive index n20/D of 1.515 (lit.), a boiling point of 212 °C (lit.), and a density of 1.586 g/mL at 25 °C (lit.) .Scientific Research Applications

Kinetics of Nucleophilic Substitution Reactions

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride can be involved in nucleophilic substitution reactions, as indicated by the synthesis of ethoxy-4-nitrobenzene through the reaction of 4-chloronitrobenzene with potassium ethoxide, using phase-transfer catalysts under ultrasound irradiation. This process has been studied for its kinetics, considering factors like the amount of catalyst and the effect of ultrasound waves on reaction conversion (Wang & Rajendran, 2007).

Electrocatalytic Fluorination

In the field of electrochemical fluorination, organosulfur compounds including derivatives of this compound have been successfully fluorinated in an ionic liquid environment. This process utilizes polymer-supported iodobenzene and allows for recycle use due to easy separation, demonstrating its efficiency and sustainability (Sawamura et al., 2010).

Synthesis of Liquid Crystal Intermediates

The compound has been used in synthesizing high-purity liquid crystal intermediates, like 4-ethoxy-2,3-difluoroacetophenone. The synthesis involves a Friedel-Crafts reaction with 2,3-difluoroethoxybenzene and acetyl chloride, highlighting its role in the preparation of materials with specific electronic and optical properties (Tong Bin, 2013).

Activation of Polymeric Carriers

Derivatives of this compound, such as 4-fluorobenzenesulfonyl chloride, have been used to activate hydroxyl groups of polymeric carriers. This activation is essential for covalent attachment of biologicals to solid supports, playing a significant role in bioconjugation chemistry and potential therapeutic applications (Chang et al., 1992).

Electrosynthesis and Characterization of Polymers

Electrosynthesis of polymers using compounds like 1-methoxy-4-ethoxybenzene, which shares a structural similarity with this compound, has been explored. These polymers are characterized for their solubility, molecular structure, and electrical conductivity, indicating the compound's relevance in advanced material science (Moustafid et al., 1991).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of other complex molecules .

Mode of Action

It is typically used as a reagent in chemical reactions, contributing to the formation of new bonds and structures in the resulting compounds .

Biochemical Pathways

As a reagent, it likely influences the pathways associated with the compounds it helps synthesize .

Pharmacokinetics

As a synthetic reagent, its bioavailability would depend on the properties of the resulting compound .

Result of Action

Its primary role is in the synthesis of other compounds .

Action Environment

Like most chemical reactions, factors such as temperature, ph, and concentration likely play a role in its effectiveness as a reagent .

Properties

IUPAC Name |

3-ethoxy-2,4-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O3S/c1-2-14-8-5(10)3-4-6(7(8)11)15(9,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOSAZVHCWSWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

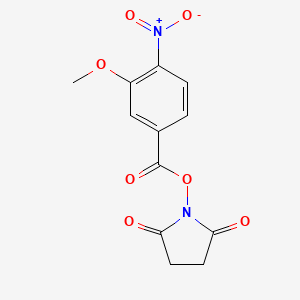

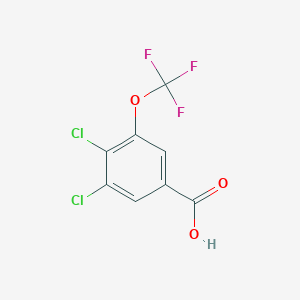

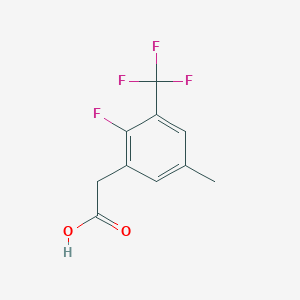

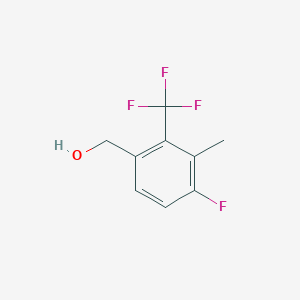

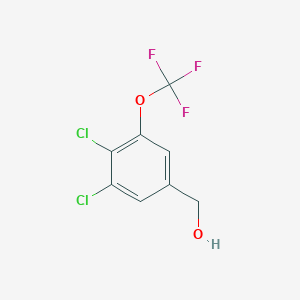

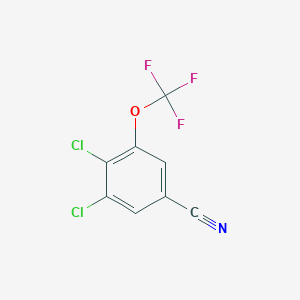

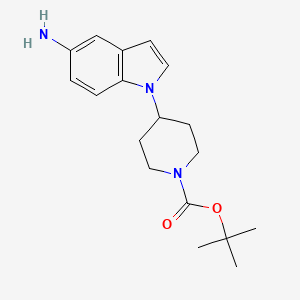

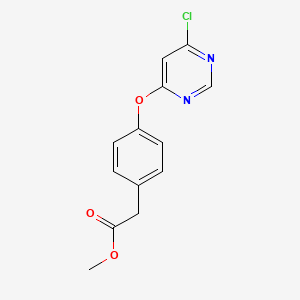

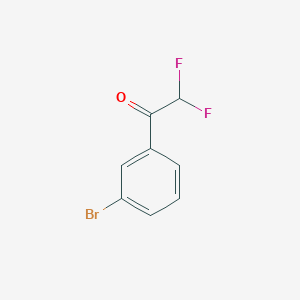

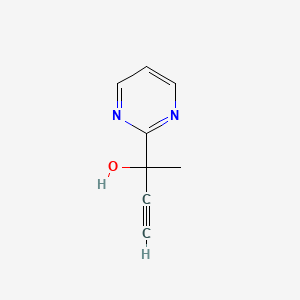

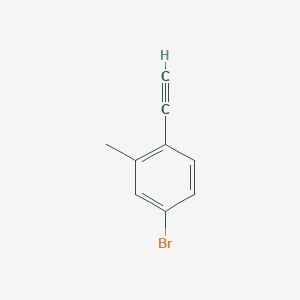

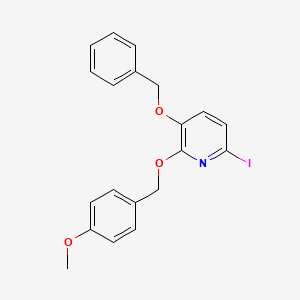

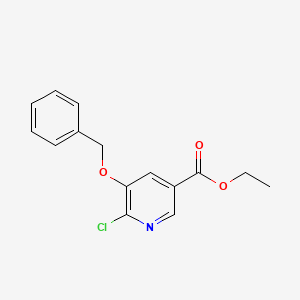

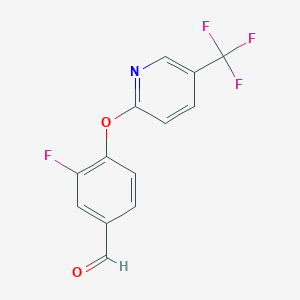

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.